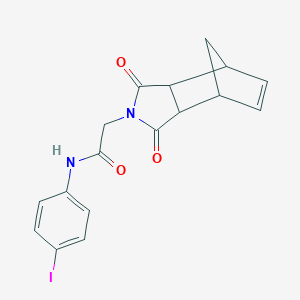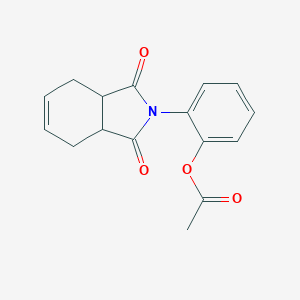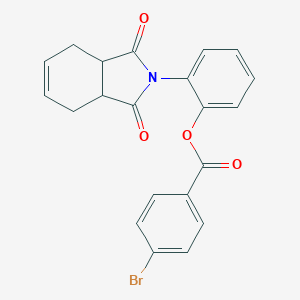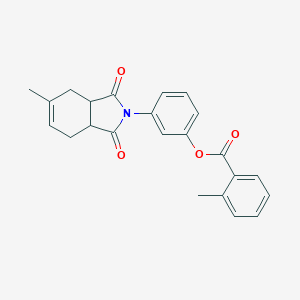
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate is a complex organic compound with the molecular formula C23H14ClNO3 and a molecular weight of 387.8 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their wide range of biological and pharmacological activities .
Vorbereitungsmethoden
The synthesis of 4-benzoylphenyl 2-chloro-4-quinolinecarboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-chloroquinoline-3-carbaldehyde with appropriate reagents to construct the quinoline ring system .
Analyse Chemischer Reaktionen
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various quinoline derivatives.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are being explored for their potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-benzoylphenyl 2-chloro-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate can be compared with other similar compounds, such as:
2-chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of various quinoline derivatives.
2-(furan-2-yl)-4-phenoxy-quinoline: This compound has been studied for its potential biological activities.
Amino-acetamide inhibitors of aggrecanase-2: These compounds have been evaluated for treating osteoarthritis.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties.
Eigenschaften
Molekularformel |
C23H14ClNO3 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
(4-benzoylphenyl) 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C23H14ClNO3/c24-21-14-19(18-8-4-5-9-20(18)25-21)23(27)28-17-12-10-16(11-13-17)22(26)15-6-2-1-3-7-15/h1-14H |
InChI-Schlüssel |
NJMICPMHWKHCRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[4-(4-methylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339656.png)
![N-(4-{[4-(4-tert-butylphenoxy)anilino]sulfonyl}phenyl)acetamide](/img/structure/B339657.png)
![N-(4-{[4-(4-bromophenoxy)anilino]sulfonyl}phenyl)acetamide](/img/structure/B339659.png)
![N-[4-(4-methylphenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339664.png)
![Isopropyl 4-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B339666.png)
![2,5-dichloro-N-[4-(2-naphthyloxy)phenyl]benzenesulfonamide](/img/structure/B339667.png)

![N-[4-(3-methylphenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339672.png)






